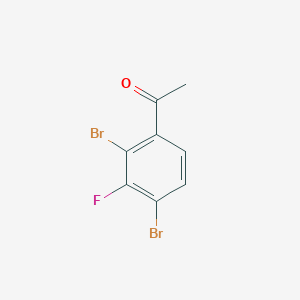

2',4'-Dibromo-3'-fluoroacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dibromo-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILLUHBLNYUPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 ,4 Dibromo 3 Fluoroacetophenone

Chemical Structure and Properties

The chemical structure of 2',4'-Dibromo-3'-fluoroacetophenone is defined by an acetophenone (B1666503) core with bromine atoms at the 2' and 4' positions and a fluorine atom at the 3' position of the phenyl ring.

| Property | Value |

| IUPAC Name | 1-(2,4-Dibromo-3-fluorophenyl)ethanone |

| CAS Number | 1003879-02-4 chemicalbook.com |

| Molecular Formula | C₈H₅Br₂FO chemicalbook.com |

| Molecular Weight | 295.93 g/mol chemicalbook.com |

| Physical State | Yellow solid chemicalbook.com |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Not available |

Synthesis and Purification

The synthesis of this compound has been reported via the bromination of a precursor molecule. Specifically, it can be synthesized from 1-(4-bromo-3-fluorophenyl)ethanone (B1324263).

A reported synthetic method involves the reaction of 1-(4-bromo-3-fluorophenyl)ethanone with copper(II) bromide in ethyl acetate (B1210297). chemicalbook.com The reaction mixture is stirred at an elevated temperature for several hours. After cooling and filtration, the product is isolated and purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and petroleum ether as the eluent. chemicalbook.com This method provides the desired this compound as a yellow solid. chemicalbook.com

Spectroscopic and Crystallographic Data

Detailed spectroscopic and crystallographic data for this compound are not widely available in the public domain. However, based on its structure, the expected spectroscopic features can be predicted.

| Spectroscopic Data | Predicted Features |

| ¹H NMR | Signals corresponding to the methyl protons of the acetyl group and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromine and fluorine substituents. |

| ¹³C NMR | Resonances for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon atoms attached to the halogens would show characteristic chemical shifts. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Bands corresponding to C-Br and C-F stretching, as well as aromatic C-H and C=C stretching vibrations, would also be present. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br). |

| Crystallographic Data | No crystallographic data is currently available. |

Chemical Reactivity and Transformations

The chemical reactivity of this compound is governed by the functional groups present: the ketone and the halogenated aromatic ring. The acetyl group can undergo reactions typical of ketones, such as reduction to an alcohol or conversion to an imine. The bromine atoms on the aromatic ring are potential sites for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom is generally less reactive in nucleophilic aromatic substitution reactions compared to the bromine atoms.

The presence of multiple halogen atoms with different reactivities allows for selective transformations, making this compound a potentially useful building block for the synthesis of complex, highly substituted aromatic compounds.

Applications in Chemical Synthesis and Research

While specific applications for this compound are not extensively documented, its structural features suggest its potential utility in several areas of chemical research.

Halogenated acetophenones are widely used as precursors for the synthesis of a variety of heterocyclic compounds. nbinno.com For instance, the reaction of α-bromoacetophenones with thiourea (B124793) or thioamides is a common method for the synthesis of thiazole (B1198619) derivatives. chemicalbook.com Similarly, reactions with amidines or other dinucleophiles can lead to the formation of pyrimidines, imidazoles, or other heterocyclic systems. The specific substitution pattern of this compound could be exploited to synthesize novel, highly functionalized heterocyclic compounds with potential biological activity.

The incorporation of fluorine and bromine atoms is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. ossila.com Fluorine can enhance metabolic stability and binding affinity, while bromine can serve as a handle for further derivatization or act as a bioisostere. Therefore, this compound could serve as a valuable intermediate in the synthesis of new potential therapeutic agents. myskinrecipes.com

Aromatic compounds containing multiple halogen atoms are also of interest in materials science. They can be used as monomers for the synthesis of specialty polymers with tailored electronic and photophysical properties. The bromine atoms can be converted to other functional groups through polymerization or post-polymerization modification, leading to materials with applications in areas such as organic electronics and flame retardants.

Electrophilic Aromatic Substitution (EAS) Approaches

Electrophilic aromatic substitution stands as the quintessential method for the halogenation of benzene (B151609) and its derivatives. fiveable.me The process involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. fiveable.me In the case of acetophenone derivatives, the reactivity of the aromatic ring is influenced by the electronic effects of its substituents.

Direct bromination using molecular bromine (Br₂) is a classic and widely employed method for introducing bromine atoms onto an aromatic ring. However, because aromatic rings like benzene are significantly stable, the bromine molecule itself is not electrophilic enough to initiate the reaction. libretexts.orglibretexts.org A catalyst is required to activate the bromine, making it a more potent electrophile. libretexts.org

To achieve nuclear bromination on the deactivated acetophenone ring, a Lewis acid catalyst is indispensable. orgsyn.org Lewis acids such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) play a crucial role by polarizing the bromine molecule. libretexts.org The Lewis acid interacts with one of the bromine atoms, creating a highly electrophilic bromine species (functionally Br⁺) and a complex anion (e.g., [FeBr₄]⁻). libretexts.orgmakingmolecules.com This potent electrophile can then attack the nucleophilic benzene ring, overcoming the energy barrier imposed by the loss of aromaticity to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org

The choice of Lewis acid can be critical. For ketones like acetophenone, aluminum chloride is particularly effective as it can form a complex with the carbonyl group. This complexation enhances the deactivating nature of the acetyl group, further ensuring that substitution occurs on the aromatic ring rather than the α-carbon of the side chain. orgsyn.org The subsequent loss of a proton from the arenium ion restores the aromaticity of the ring, yielding the brominated product. libretexts.org

Table 1: Role of Lewis Acid Catalysts in Bromination

| Catalyst | Function | Intermediate Species |

|---|---|---|

| FeBr₃ | Polarizes Br₂ to increase its electrophilicity. | Br⁺[FeBr₄]⁻ |

| AlCl₃ | Polarizes Br₂ and complexes with the ketone carbonyl group. | Br⁺[AlCl₃Br]⁻ |

The successful synthesis of this compound via direct bromination requires careful optimization of several reaction parameters.

Temperature : Elevated temperatures can lead to a higher incidence of side reactions and the formation of undesirable byproducts. Maintaining a controlled temperature, often at or below room temperature during the bromine addition, is crucial for selectivity. For instance, some procedures involve cooling the reaction mixture before the dropwise addition of bromine. orgsyn.org

Solvent : The choice of solvent can influence the reaction's rate and selectivity. Non-polar, inert solvents are often preferred.

Stoichiometry : The molar ratio of reactants is paramount for achieving the desired level of substitution. To synthesize the dibromo derivative, a minimum of two equivalents of molecular bromine must be used relative to the 3'-fluoroacetophenone (B146931) starting material. Precise control of the bromine stoichiometry is essential to maximize the yield of the target compound while minimizing mono- and polybrominated impurities.

A significant challenge in direct halogenation is preventing over-halogenation. The introduction of the first bromine atom further deactivates the ring, but the formation of tri- or polybrominated species can still occur under harsh conditions or with an excess of the brominating agent. makingmolecules.com

The primary strategy for controlling the formation of byproducts is the meticulous management of reaction stoichiometry and duration. orgsyn.org By using a slight excess of the theoretical amount of bromine required for dibromination and carefully monitoring the reaction's progress (e.g., via TLC or GC), the reaction can be stopped once the starting material is consumed and before significant amounts of over-brominated products are formed. Subsequent purification steps, such as recrystallization or column chromatography, are then used to isolate the desired this compound.

N-Bromosuccinimide (NBS) is a versatile reagent in organic synthesis, serving as a convenient and safer alternative to handling hazardous liquid bromine. wikipedia.orgshodhsagar.commasterorganicchemistry.com While it is most famously used for radical-mediated allylic and benzylic brominations, NBS can also function as a source of electrophilic bromine for aromatic substitution, particularly for activated aromatic rings. wikipedia.orgmasterorganicchemistry.com

For a deactivated ring system like 3'-fluoroacetophenone, NBS alone is generally not reactive enough to effect electrophilic aromatic substitution. However, its efficacy can be greatly enhanced by the use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid. shodhsagar.com The catalyst protonates the carbonyl oxygen of NBS, increasing the electrophilicity of the bromine atom and facilitating the attack by the aromatic ring. youtube.com This approach offers a milder alternative to the potent Lewis acid/Br₂ systems, potentially leading to higher selectivity and easier handling. The byproduct of the reaction, succinimide, is readily recoverable, adding to the method's appeal from a green chemistry perspective. shodhsagar.com

Table 2: Comparison of Brominating Agents for EAS

| Reagent System | Advantages | Disadvantages |

|---|---|---|

| Br₂ / Lewis Acid | High reactivity, effective for deactivated rings. orgsyn.org | Hazardous (Br₂ is corrosive and toxic), can lead to over-halogenation. shodhsagar.com |

| NBS / Acid Catalyst | Safer and easier to handle (solid), byproduct is recyclable. wikipedia.orgshodhsagar.com | Less reactive, may require stronger acid or longer reaction times for deactivated rings. shodhsagar.com |

Bromination with N-Bromosuccinimide (NBS)

Radical-Initiated Bromination Mechanisms

Radical-initiated bromination is a key method for introducing a bromine atom onto the alpha-carbon of the acetophenone molecule (the carbon adjacent to the carbonyl group). This reaction proceeds via a radical chain mechanism, which is typically initiated by light or heat. libretexts.orgucsb.edu The mechanism can be broken down into three distinct stages: initiation, propagation, and termination. libretexts.orgtransformationtutoring.comucalgary.ca

Initiation: The process begins with the homolytic cleavage of a bromine molecule (Br₂) to generate two bromine radicals (Br•). This step requires an energy input, often in the form of UV light. libretexts.orgucalgary.ca

Propagation: This stage consists of two repeating steps. First, a bromine radical abstracts a hydrogen atom from the alpha-carbon of the acetophenone to form hydrogen bromide (HBr) and an acetophenone radical. transformationtutoring.comucalgary.ca Subsequently, this radical reacts with another molecule of Br₂ to yield the alpha-bromoacetophenone product and a new bromine radical, which continues the chain reaction. transformationtutoring.comucalgary.ca

Termination: The reaction concludes when radicals are consumed through various combination reactions. For instance, two bromine radicals can combine to reform Br₂, or a bromine radical can combine with an acetophenone radical. ucalgary.ca

Reagents such as N-Bromosuccinimide (NBS) in the presence of a radical initiator are often employed for bromination at positions adjacent to a benzene ring, known as benzylic positions, which is analogous to the alpha-position of acetophenone. youtube.com

Selective Bromination on the Aromatic Ring vs. Alpha-Carbon

Achieving selectivity between brominating the aromatic ring and the alpha-carbon is crucial in the synthesis of halogenated acetophenones. The reaction conditions dictate the position of bromination.

Alpha-Carbon Bromination: As detailed previously, radical conditions (e.g., Br₂ with light or NBS) favor substitution at the alpha-carbon. youtube.comguidechem.com This is because the benzylic radical intermediate formed at the alpha-position is stabilized by the adjacent aromatic ring. The synthesis of related compounds like 2-bromo-3'-chloro-4'-fluoroacetophenone from 3'-chloro-4'-fluoroacetophenone (B1580554) using bromine demonstrates this type of selective alpha-bromination. guidechem.com

Aromatic Ring Bromination: In contrast, bromination of the aromatic ring is an electrophilic aromatic substitution reaction. This process typically requires a Lewis acid catalyst, such as FeBr₃, to polarize the bromine molecule, creating a strong electrophile (Br⁺) that is then attacked by the electron-rich aromatic ring. The directing effects of the substituents already on the ring will determine the position of the incoming bromine atom. For this compound, this would involve the bromination of a 3'-fluoroacetophenone precursor.

The key to selective bromination is the choice of reagents and conditions, as summarized in the table below.

| Bromination Position | Reaction Type | Reagents & Conditions |

| Alpha-Carbon | Radical Substitution | Br₂ with UV light; N-Bromosuccinimide (NBS) with a radical initiator |

| Aromatic Ring | Electrophilic Aromatic Substitution | Br₂ with a Lewis acid catalyst (e.g., FeBr₃, AlBr₃) |

Aromatic Fluorination Techniques

Introducing the fluorine atom onto the aromatic ring is a critical step that can be accomplished through several established methods.

Balz-Schiemann Reaction and Modifications

The Balz-Schiemann reaction is a classic and reliable method for synthesizing aryl fluorides from primary aromatic amines. wikipedia.orgorganic-chemistry.org The process involves the diazotization of an aromatic amine with nitrous acid, followed by the addition of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. byjus.com This salt is often stable enough to be isolated. scientificupdate.com Subsequent thermal or photochemical decomposition of the salt yields the desired aryl fluoride (B91410), along with nitrogen gas and boron trifluoride. wikipedia.orgorganic-chemistry.orgnih.gov

The generally accepted mechanism proceeds through an Sₙ1 pathway involving an aryl cation intermediate. scientificupdate.comnih.gov

Key Steps in the Balz-Schiemann Reaction:

Diazotization: An aromatic amine reacts with nitrous acid to form a diazonium salt. byjus.com

Anion Exchange: Fluoroboric acid provides the tetrafluoroborate anion (BF₄⁻) to form the aryl diazonium tetrafluoroborate. byjus.com

Decomposition: Heating the diazonium tetrafluoroborate salt causes it to decompose, releasing nitrogen gas and forming an aryl cation, which is then fluorinated by the BF₄⁻ anion. wikipedia.orgbyjus.com

Modifications to the traditional Balz-Schiemann reaction have been developed to improve yields and safety. These include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can lead to better outcomes for certain substrates. wikipedia.orgbyjus.com Other innovations involve performing the reaction in different solvents, such as ionic liquids or low-polarity solvents, which can facilitate the reaction at lower temperatures or under visible-light irradiation. scientificupdate.comnih.gov

Halogen-Exchange (Halex) Reactions utilizing Copper Catalysts

The Halogen-Exchange (Halex) reaction is another important industrial method for producing aryl fluorides. wikipedia.org It is a nucleophilic aromatic substitution (SₙAr) where a halogen, typically chlorine, on an aromatic ring is displaced by fluoride. acsgcipr.org The reaction is usually performed at high temperatures (150-250 °C) in polar aprotic solvents like DMSO or DMF, using a fluoride source such as anhydrous potassium fluoride (KF). wikipedia.orgacsgcipr.org

The Halex reaction is most effective for aromatic rings that are "activated" by electron-withdrawing groups (like a nitro group) ortho or para to the leaving halogen. wikipedia.orgacsgcipr.org While high temperatures are common, recent research has focused on developing catalytic systems to perform the reaction under milder conditions. nsf.govnih.gov

Although the classic Halex process does not always require a catalyst, the use of catalysts can significantly accelerate the reaction, allowing for lower temperatures and shorter reaction times. google.com While copper catalysts have been investigated for various fluorination reactions, phase-transfer catalysts are frequently employed in Halex reactions to enhance the solubility and reactivity of the fluoride salt. acsgcipr.org Research into copper-catalyzed decarboxylative fluorination and other transition-metal-catalyzed methods continues to be an active area, aiming to broaden the scope and improve the conditions of C-F bond formation. nsf.gov

Multi-step Synthetic Routes

The synthesis of a complex molecule like this compound invariably involves a multi-step pathway that combines several of the aforementioned reaction types in a specific sequence.

Sequential Halogenation and Functional Group Interconversion

A plausible synthetic route to this compound would involve a carefully planned sequence of halogenation and functional group interconversion steps. For example, a synthesis could commence with a commercially available starting material like 3-fluoroacetophenone.

Illustrative Synthetic Pathway:

Electrophilic Aromatic Bromination: The starting 3-fluoroacetophenone would first undergo electrophilic bromination. The fluorine atom is an ortho-, para-director, while the acetyl group is a meta-director. The positions ortho and para to the fluorine are C2, C4, and C6. The position meta to the acetyl group is C3 and C5. The combined directing effects would likely lead to bromination at the C4 position, which is para to the fluorine and ortho to the acetyl group, and potentially at the C2 position. A second bromination would likely occur at the other activated position. This step would yield this compound, although achieving this selectively in one step might be challenging and could require specific catalysts and conditions to control the regioselectivity.

Alpha-Bromination: Alternatively, one could first brominate the aromatic ring to introduce one or both bromine atoms and then perform a subsequent radical-initiated bromination to introduce the bromine at the alpha-carbon. A patent for a related compound, 2,4-dibromo-3-difluoromethoxy acetophenone, follows a sequence where 3-hydroxyacetophenone is first dibrominated on the ring and then the hydroxyl group is modified. google.com This highlights the principle of performing ring halogenations before modifying the side chain.

A different strategy could involve starting with a different precursor, such as an aniline (B41778) derivative, using the Balz-Schiemann reaction to introduce the fluorine, followed by sequential brominations. The precise order of events—fluorination, acetylation, aromatic bromination, and alpha-carbon bromination—would be optimized to maximize yield and purity of the final product.

Preparation from Specific Fluorinated or Brominated Acetophenone Precursors

The primary routes to this compound involve the selective bromination of a fluorinated acetophenone starting material. The regioselectivity of the bromination is dictated by the directing effects of the fluorine and acetyl groups on the aromatic ring.

The synthesis of this compound can be achieved through the direct bromination of 3'-fluoroacetophenone. This reaction is a classic example of electrophilic aromatic substitution. The fluorine atom at the 3'-position is a deactivating but ortho-, para-directing group, while the acetyl group at the 1'-position is a deactivating and meta-directing group. The positions ortho to the fluorine are the 2' and 4' carbons, and the para position is the 6' carbon. The acetyl group directs incoming electrophiles to the 3' and 5' positions. The cumulative electronic and steric effects guide the bromine atoms to the 2' and 4' positions.

The reaction is typically carried out using a brominating agent such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). orgsyn.org Alternatively, N-bromosuccinimide (NBS) in an acidic medium can be employed. Temperature control is crucial to manage the exothermic nature of the reaction and to prevent the formation of side products.

Insights into the synthesis of this compound can be gleaned from analogous preparations of structurally similar compounds. For instance, a patented method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone provides a relevant model for the dibromination step. google.com This process begins with 3-hydroxyacetophenone, which is first brominated to yield 2,4-dibromo-3-hydroxyacetophenone. google.com

In this procedure, 3-hydroxyacetophenone is reacted with liquid bromine in the presence of an organic amine, such as triethylenediamine, and a solvent like dichloromethane. The reaction is conducted at low temperatures, initially between -30°C and -20°C, and then allowed to warm to room temperature. google.com This initial bromination step demonstrates the feasibility of introducing two bromine atoms at the 2 and 4 positions of a 3-substituted acetophenone, achieving a high yield and purity. google.com The subsequent step in the patent involves the conversion of the hydroxyl group, which is not relevant to the synthesis of the target compound but establishes a robust method for the key bromination. google.com

Yield Optimization and Purity Enhancement in Synthetic Procedures

Optimizing the yield and purity of this compound requires careful control over reaction conditions and purification methods. Based on established procedures for halogenating acetophenones, several factors are critical.

Key Optimization Parameters:

Temperature Control: The bromination reaction is highly exothermic. Maintaining a low temperature, particularly during the addition of the brominating agent, is essential to minimize the formation of polybrominated and other byproducts. For example, in a related synthesis, the reaction temperature was initially kept between -25°C and -30°C. google.com

Reagent Stoichiometry: The molar ratio of the acetophenone substrate to the brominating agent must be precisely controlled. Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess can lead to over-bromination.

Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane is a common choice for bromination reactions. google.com

Catalyst: In Friedel-Crafts type halogenations, the activity and amount of the Lewis acid catalyst are key variables that need to be optimized. orgsyn.org

Purification: Post-reaction workup is critical for purity enhancement. A typical procedure involves quenching the reaction, separating the organic layer, washing it with water and a basic solution (like sodium bicarbonate) to remove acid impurities, drying the organic phase, and finally, removing the solvent. orgsyn.org Further purification can be achieved through techniques such as recrystallization or column chromatography to isolate the product with high purity. orgsyn.org A patent for a similar compound reported a purity of 95.4% after a workup involving an acid wash, extraction, drying, and concentration. google.com

| Parameter | Objective | Typical Conditions/Methods | Reference |

|---|---|---|---|

| Temperature | Control exothermicity, minimize side products | -30°C to Room Temperature | google.com |

| Solvent | Facilitate reaction, improve selectivity | Dichloromethane, Acetic Acid | google.com |

| Purification | Remove impurities and unreacted reagents | Acid wash, extraction, drying, concentration, recrystallization, column chromatography | orgsyn.orggoogle.com |

| Yield | Maximize product formation | Reported yields for analogous reactions up to 96.6% | google.com |

| Purity | Achieve high product purity | Reported purities for analogous reactions up to 95.4% | google.com |

Industrial Production Considerations and Process Intensification

For the large-scale industrial production of this compound, several factors beyond simple laboratory synthesis must be considered. The economic viability of the process is paramount.

Industrial Scale-Up Considerations:

Cost and Availability of Raw Materials: The starting materials, particularly 3'-fluoroacetophenone and the brominating agent, must be readily available and cost-effective. A key advantage noted in a similar synthesis was the use of cheap and easily obtainable raw materials. google.com

Process Safety: Halogenation reactions, especially with bromine, pose safety risks. Handling large quantities of bromine requires specialized equipment and safety protocols to manage its toxicity and corrosivity.

Waste Management: The process should minimize waste generation. The environmental impact and cost of treating and disposing of waste streams, including acidic and brominated byproducts, are significant industrial considerations.

Process Intensification (PI): Process intensification is a modern chemical engineering approach focused on developing more sustainable, efficient, and cost-effective manufacturing processes. mdpi.com These principles can be applied to the synthesis of this compound.

Continuous Flow Reactors: Replacing traditional batch reactors with continuous flow systems, such as microreactors, can offer significant advantages. mdpi.com These systems provide superior heat and mass transfer, allowing for better control over highly exothermic halogenation reactions. This enhanced control can lead to improved selectivity, higher yields, and inherently safer operation.

Alternative Energy Sources: The use of alternative energy sources like microwaves or ultrasound can sometimes accelerate reaction rates and improve efficiency. mdpi.com

Integrated Processes: Combining reaction and separation steps into a single unit, such as reactive distillation or membrane reactors, can simplify the process, reduce equipment size, and lower capital and operating costs. tue.nl For bioprocesses, intensified methods have been shown to achieve significantly higher volumetric productivity. nih.gov While directly applied to different fields, the underlying principles of increasing efficiency and output are relevant.

By adopting these modern manufacturing strategies, the industrial production of this compound can be made safer, more economical, and more environmentally friendly.

Chemical Reactivity and Transformational Chemistry of 2 ,4 Dibromo 3 Fluoroacetophenone

The presence of two bromine atoms and a fluorine atom on the phenyl ring, along with the acetyl group, significantly influences the molecule's electronic properties and reactivity. The halogens, being electronegative, exert a deactivating, electron-withdrawing inductive effect on the aromatic ring. The acetyl group is also deactivating and directs incoming electrophiles to the meta position. This electronic landscape dictates the feasibility and outcomes of various chemical reactions.

Reactions at the Ketone Functional Group

The carbonyl group of the acetophenone (B1666503) moiety is a primary site for chemical reactions, most notably nucleophilic additions.

The reaction of ketones with primary amines to form imines, or Schiff bases, is a fundamental transformation in organic chemistry. For 2',4'-Dibromo-3'-fluoroacetophenone, this reaction would proceed through the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. This reaction is typically catalyzed by acid. The electron-withdrawing effects of the halogen substituents on the aromatic ring may enhance the electrophilicity of the carbonyl carbon, potentially facilitating the initial nucleophilic attack.

General Reaction Scheme for Imine Formation:

| Reactant (Amine) | Product (Imine) | Typical Conditions |

| Aniline (B41778) | N-(1-(2,4-dibromo-3-fluorophenyl)ethylidene)aniline | Toluene, reflux, Dean-Stark trap |

| Benzylamine | N-(1-(2,4-dibromo-3-fluorophenyl)ethylidene)-1-phenylmethanamine | Ethanol (B145695), acetic acid (cat.), rt |

| Ethylamine | N-ethyl-1-(2,4-dibromo-3-fluorophenyl)ethanimine | Methanol (B129727), rt |

Similarly to imine formation, this compound can react with hydrazine (B178648) or its derivatives to yield hydrazones. This condensation reaction is also typically acid-catalyzed and involves the elimination of water. The resulting hydrazones are stable compounds and can serve as intermediates for further synthetic transformations, such as in the Wolff-Kishner reduction or the synthesis of various heterocyclic compounds like pyrazoles.

General Reaction Scheme for Hydrazone Formation:

| Reactant (Hydrazine) | Product (Hydrazone) | Typical Conditions |

| Hydrazine hydrate | (1-(2,4-dibromo-3-fluorophenyl)ethylidene)hydrazine | Ethanol, reflux |

| Phenylhydrazine | 1-(1-(2,4-dibromo-3-fluorophenyl)ethylidene)-2-phenylhydrazine | Acetic acid, ethanol, rt |

| 2,4-Dinitrophenylhydrazine | 1-(1-(2,4-dibromo-3-fluorophenyl)ethylidene)-2-(2,4-dinitrophenyl)hydrazine | H2SO4, ethanol |

Carbonyl Reduction to Alcohols

The ketone functional group in this compound can be readily reduced to a secondary alcohol, yielding 1-(2',4'-Dibromo-3'-fluorophenyl)ethanol. This transformation is commonly achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent like methanol or ethanol. blogspot.commasterorganicchemistry.comscribd.comyoutube.com The reaction is generally high-yielding and proceeds under mild conditions. researchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but are less selective.

General Reaction Scheme for Carbonyl Reduction:

| Reagent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to room temperature | 1-(2',4'-Dibromo-3'-fluorophenyl)ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0 °C, followed by aqueous workup | 1-(2',4'-Dibromo-3'-fluorophenyl)ethanol |

Carbonyl Oxidation to Carboxylic Acids

The transformation of the acetyl group of this compound into a carboxylic acid can be accomplished via the haloform reaction. lscollege.ac.inwikipedia.orgsynarchive.com This reaction is specific to methyl ketones and involves treatment with a halogen (such as bromine or chlorine) in the presence of a strong base (like sodium hydroxide). nih.govvedantu.com The reaction proceeds through the exhaustive halogenation of the methyl group, followed by nucleophilic acyl substitution by hydroxide, which cleaves the carbon-carbon bond to form a carboxylate and a haloform (e.g., bromoform, CHBr₃). Subsequent acidification of the reaction mixture yields the corresponding 2',4'-dibromo-3'-fluorobenzoic acid.

General Reaction Scheme for Haloform Reaction:

(2',4'-Dibromo-3'-fluorophenyl)C(=O)CH3 + Ar-B(OH)₂ --[Pd catalyst, base]--> (2'-Aryl-4'-bromo-3'-fluorophenyl)C(=O)CH3 or (4'-Aryl-2'-bromo-3'-fluorophenyl)C(=O)CH3

(2',4'-Dibromo-3'-fluorophenyl)C(=O)CH3 + R₂NH --[Pd catalyst, base]--> (2'-(NR₂)-4'-bromo-3'-fluorophenyl)C(=O)CH3 or (4'-(NR₂)-2'-bromo-3'-fluorophenyl)C(=O)CH3```

The fluorine atom is generally much less reactive in these palladium-catalyzed coupling reactions compared to the bromine atoms.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Phenyl-substituted acetophenone |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP | NaOtBu | Morpholinyl-substituted acetophenone |

Reactions Involving Aromatic Halogen Substituents

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides, particularly those activated by electron-withdrawing groups. nih.gov The acetyl group in this compound acts as a moderate electron-withdrawing group, activating the aromatic ring for nucleophilic attack. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. nih.gov

In SNAr reactions, the nature of the leaving group is a critical factor. Generally, the leaving group ability of halogens follows the order I > Br > Cl > F. The two bromine atoms in this compound serve as potential leaving groups. The presence of the electron-withdrawing acetyl group, ortho and para to the bromine atoms, facilitates the departure of a bromide ion by stabilizing the intermediate anionic complex. While fluorine is more electronegative, it is typically a poorer leaving group in SNAr reactions unless significantly activated.

The activated aromatic ring of this compound is expected to react with a variety of nucleophiles.

Amines: Nucleophilic substitution with amines would lead to the formation of aminophenone derivatives. The reaction is typically carried out in the presence of a base. The choice of amine, solvent, and reaction conditions can influence the rate and yield of the substitution. For instance, a tandem Suzuki-coupling/SNAr approach has been utilized for the synthesis of functionalized carbazoles from 3′-Bromo-4′-fluoroacetophenone, indicating the susceptibility of such structures to amination reactions. ossila.com

Thiols: Thiolates are excellent nucleophiles and are expected to readily displace one of the bromine atoms on the aromatic ring to form the corresponding thioether. These reactions are generally fast and efficient, often proceeding under mild conditions.

Transition-Metal Catalyzed Cross-Coupling Reactions

The bromine atoms on the aromatic ring of this compound make it an ideal substrate for various transition-metal catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. chemicalbook.com It is anticipated that this compound would readily participate in Suzuki-Miyaura reactions.

The reaction involves the coupling of the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base. The reactivity of the two bromine atoms may differ, potentially allowing for selective mono- or di-arylation by carefully controlling the reaction conditions. For example, studies on 4-bromoacetophenone have demonstrated successful Suzuki-Miyaura coupling with phenylboronic acid to form 4-acetylbiphenyl. google.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF | 100 |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 |

| [Pd(dppf)Cl₂] | K₃PO₄ | 1,4-Dioxane | 80-110 |

This table presents generally effective conditions for Suzuki-Miyaura coupling of aryl bromides and serves as a likely starting point for reactions with this compound.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govprepchem.com this compound is a suitable substrate for this reaction, which would lead to the formation of styrenyl derivatives. The reaction is typically catalyzed by palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). prepchem.com

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an aryl alkyne. nbinno.comacs.org The bromine atoms of this compound can be sequentially coupled with various alkynes to generate mono- or di-alkynylated products, which are valuable intermediates in organic synthesis. nbinno.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organohalide, catalyzed by a nickel or palladium complex. sigmaaldrich.comsigmaaldrich.com This reaction offers a powerful method for forming carbon-carbon bonds and could be applied to this compound to introduce a variety of alkyl, alkenyl, or aryl groups.

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a versatile route to aryl amines. chemicalbook.comnih.gov This reaction would be highly applicable to this compound for the synthesis of a wide range of substituted anilines. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and functional group tolerance. chemicalbook.comnih.gov

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination of Aryl Bromides

| Palladium Precatalyst | Ligand | Base | Solvent |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene |

| [Pd(allyl)Cl]₂ | RuPhos | K₃PO₄ | 1,4-Dioxane |

This table outlines typical catalytic systems for the Buchwald-Hartwig amination of aryl bromides, which would likely be effective for this compound.

C-S Bond Formation: Palladium-catalyzed cross-coupling reactions can also be employed to form carbon-sulfur bonds. The reaction of this compound with thiols in the presence of a suitable palladium catalyst and base would yield aryl thioethers. This method provides an alternative to the classical nucleophilic aromatic substitution for the synthesis of these compounds.

Interplay of Fluorine and Bromine Substituents on Molecular Reactivity

The chemical behavior of this compound is intricately governed by the electronic and steric properties of its halogen substituents. The presence of two bromine atoms and a fluorine atom on the phenyl ring introduces a complex interplay of inductive and resonance effects, which, combined with steric factors, dictates the molecule's reactivity, particularly the electrophilic nature of the acetyl group and the regioselectivity of its transformations.

Inductive and Resonance Effects on Electrophilic Character

The electrophilicity of the carbonyl carbon in this compound is significantly enhanced by the presence of the halogen substituents. Both fluorine and bromine are highly electronegative atoms, leading to a strong electron-withdrawing inductive effect (-I effect). libretexts.orgleah4sci.com This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the aromatic ring and, consequently, from the acetyl group. youtube.com

The fluorine atom, being the most electronegative element, exerts the strongest inductive pull. leah4sci.com The bromine atoms also contribute significantly to this electron withdrawal. This collective inductive effect depletes the electron density on the carbonyl carbon, making it more positive and, therefore, a more potent target for nucleophiles.

The net result of these competing effects is a strong activation of the carbonyl group towards nucleophilic attack. The powerful electron-withdrawing nature of the three halogen atoms makes the carbonyl carbon in this compound significantly more electrophilic than that in unsubstituted acetophenone. nih.gov

| Substituent Effect | Description | Influence on this compound |

| Inductive Effect (-I) | Electron withdrawal through sigma (σ) bonds due to high electronegativity. libretexts.org | Both fluorine and bromine are strongly electron-withdrawing, increasing the partial positive charge (electrophilicity) on the carbonyl carbon. Fluorine has a stronger -I effect than bromine. leah4sci.com |

| Resonance Effect (+R) | Electron donation into the aromatic pi (π) system via lone pairs. libretexts.org | Both fluorine and bromine can donate lone pairs, which slightly counteracts the inductive effect. This effect is generally weaker than the -I effect for halogens. stackexchange.com |

Steric Hindrance and Regioselectivity in Subsequent Reactions

The substitution pattern on the aromatic ring of this compound plays a critical role in determining the regioselectivity of its reactions. The term regioselectivity refers to the preference for a reaction to occur at one specific position over other possible positions. chemistrysteps.commasterorganicchemistry.com In this molecule, the bulky bromine atom at the 2'-position (ortho to the acetyl group) creates significant steric hindrance.

This steric crowding directly impacts reactions involving the carbonyl group. Nucleophilic attack on the carbonyl carbon may be impeded, potentially requiring more forcing reaction conditions compared to a less substituted acetophenone. Studies on other ortho-substituted acetophenones have shown that steric effects can destabilize the molecule and influence its basicity and reactivity. researchgate.net The presence of the 2'-bromo substituent will sterically shield one face of the carbonyl group, potentially leading to diastereoselectivity in reactions with chiral nucleophiles or reagents.

Furthermore, the substitution pattern governs the outcome of any subsequent electrophilic aromatic substitution reactions. The acetyl group is a deactivating, meta-directing group. However, the powerful activating and ortho-, para-directing influence of the halogen's resonance effects, combined with their deactivating inductive effects, creates a complex directive landscape. libretexts.org The only available position on the ring is the 6'-position. While electronically deactivated by both the acetyl group and the inductive effects of the halogens, any potential electrophilic attack would be directed to this position, though it would likely be very difficult to achieve. The steric bulk of the adjacent 2'-bromine and the acetyl group would further hinder any reaction at the 6'-position.

The bromine on the α-carbon of the ketone in related compounds, such as 2-bromo-3′-fluoroacetophenone, is a common feature for the synthesis of heterocyclic structures like thiazoles and pyrazines. ossila.com This suggests that the primary site of reactivity for this compound in many synthetic pathways would involve the acetyl group and its α-carbon, with the aromatic ring's substitution pattern influencing the properties and subsequent reactivity of the resulting heterocyclic products.

Spectroscopic and Computational Studies on Halogenated Acetophenone Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the structure and dynamics of fluorinated organic molecules. The presence of bromine and fluorine atoms on the phenyl ring of 2',4'-Dibromo-3'-fluoroacetophenone, in conjunction with the acetyl group, creates a unique electronic environment that influences its NMR-active nuclei.

Analysis of Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin-Spin Couplings

Through-space spin-spin couplings are non-bonded interactions observed in NMR when two atoms are constrained in close spatial proximity, typically at a distance smaller than the sum of their van der Waals radii. nih.gov Significant research into 2'-fluoroacetophenone (B1202908) derivatives has shown that the proximity of the ortho-fluorine (at the 2' position) to the acetyl group's α-protons (Hα) and α-carbon (Cα) leads to observable through-space couplings, specifically ⁵J(Hα, F) and ⁴J(Cα, F). acs.org These couplings are a definitive indicator of a rigid s-trans conformation where the acetyl group is oriented away from the fluorine atom. nih.govacs.org

However, in the case of This compound , the fluorine atom is located at the 3'-(meta) position relative to the acetyl substituent. This position is spatially distant from the acetyl group's α-protons and α-carbon. Studies on 3'-fluoroacetophenone (B146931) have confirmed that the methyl protons appear as sharp singlets without any coupling to the ¹⁹F nucleus due to this large distance. nih.govacs.org Therefore, significant through-space ¹H–¹⁹F or ¹³C–¹⁹F spin-spin couplings are not expected for this compound. The spin-spin interactions between the fluorine and the acetyl group would be limited to much smaller, through-bond couplings over many bonds, which are typically negligible. nih.govacs.org

Conformational Preferences and Dynamics in Solution

The conformational preference of the acetyl group in acetophenones is a critical factor determining their chemical and physical properties. For 2'-fluoroacetophenones, the conformation is overwhelmingly locked in an s-trans state to minimize the strong steric and electrostatic repulsion between the ortho-fluorine and the carbonyl oxygen. nih.gov

For this compound, the absence of an ortho-substituent removes this dominant conformational constraint. The rotational barrier around the C(aryl)-C(carbonyl) bond is therefore expected to be lower, allowing for greater conformational flexibility in solution. The preference for a specific conformer (s-cis vs. s-trans) or the dynamics of their interconversion would be governed by a more subtle balance of weaker steric interactions with the meta-fluorine and ortho-hydrogen, as well as dipole-dipole interactions. Detailed experimental studies, such as variable-temperature NMR or advanced 2D NMR techniques (NOESY/ROESY), would be required to determine the specific conformational landscape of this molecule in solution, but such studies are not currently available in published literature.

Solvent Effects on Spectroscopic Parameters and Conformation

The surrounding solvent medium can significantly influence the properties of a solute molecule. thieme-connect.de In studies of 2'-fluoroacetophenone, a clear linear correlation was observed between the dielectric constant of the solvent and the magnitude of the through-space coupling constants. acs.org This indicates that more polar solvents can subtly alter the internuclear distances and electron distribution, thereby modulating the strength of the through-space interaction, even while the s-trans conformation remains dominant. nih.govacs.org

For this compound, solvent effects on its NMR parameters are certainly expected. Changes in solvent polarity can influence chemical shifts and may alter the equilibrium between any existing conformers. thieme-connect.de However, since significant through-space couplings are not anticipated for this molecule, the specific linear correlation between coupling constants and the solvent's dielectric constant would not be an applicable analytical tool. A comprehensive study of its NMR spectra in a range of deuterated solvents would be necessary to map out the specific solvent-induced changes to its chemical shifts and conformational state.

Theoretical Chemistry and Computational Modeling

Computational chemistry provides indispensable insights into molecular properties that can be difficult to measure experimentally. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) are central to understanding the structure and behavior of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govornl.gov It is routinely used to predict molecular geometries, vibrational frequencies, and electronic properties such as molecular orbital energies. For halogenated acetophenones, DFT calculations have successfully corroborated experimental findings, for instance, confirming the energetic preference for the s-trans conformer in 2'-fluoro derivatives. nih.gov

A specific DFT analysis of this compound has not been identified in the surveyed literature. Such a study would be invaluable for determining the optimized geometries of its possible conformers, calculating their relative energies, and understanding the electronic distribution within the molecule. Key parameters that would be obtained from such calculations are presented in the table below, with values pending a dedicated computational study.

Table 1: Calculated Electronic Properties for this compound (Hypothetical DFT Data)

| Property | Value | Unit |

|---|---|---|

| Energy of HOMO | Data not available | eV |

| Energy of LUMO | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions. nd.edu An MD simulation of this compound would allow for the exploration of its conformational landscape, revealing the relative stabilities of different rotamers of the acetyl group and the energy barriers for their interconversion.

By simulating the molecule in various solvents, one could also gain a deeper understanding of solvent-solute interactions and their impact on conformational preference. To date, no specific MD simulation studies for this compound have been reported in scientific literature.

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states for a molecule like this compound are primarily achieved through computational chemistry, a field that uses computer simulations to solve complex chemical problems. These theoretical studies provide deep insights into the kinetics and thermodynamics of potential reactions, guiding synthetic efforts and helping to understand reaction mechanisms at a molecular level.

Theoretical Framework for Reaction Prediction

The principal theoretical tool for predicting reaction pathways is quantum mechanics, with Density Functional Theory (DFT) being one of the most widely used methods for molecules of this size. researchgate.net DFT calculations can determine the electronic structure and energy of a molecule, which are fundamental to understanding its reactivity. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways from reactants to products. The PES is a multidimensional surface that represents the energy of a chemical system as a function of the positions of its atoms.

Key points on the PES that are of particular interest include:

Local Minima: These correspond to stable structures, such as reactants, intermediates, and products.

Saddle Points: These represent transition states, which are the highest energy points along the lowest energy path between two minima. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Identifying Potential Reactive Sites

For this compound, several reactive sites can be identified for theoretical investigation:

The Carbonyl Group: The carbon atom of the carbonyl group is electrophilic and susceptible to nucleophilic attack. Reactions such as reduction, addition, and condensation can be modeled.

The α-Carbon: The carbon atom adjacent to the carbonyl group can be deprotonated under basic conditions to form an enolate, which can then act as a nucleophile in subsequent reactions, such as alkylation or aldol (B89426) condensation. Halogenation at this position is also a common reaction for acetophenones. youtube.com

The Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution. The existing substituents (two bromine atoms and a fluorine atom) will direct incoming electrophiles to specific positions on the ring and will either activate or deactivate the ring towards substitution.

The Carbon-Halogen Bonds: The carbon-bromine bonds can be targets for nucleophilic substitution or can be involved in the formation of organometallic reagents. The carbon-fluorine bond is generally much stronger and less reactive. libretexts.org

Modeling Reaction Pathways and Transition States

To predict a reaction pathway, a specific reaction is proposed, for instance, the nucleophilic substitution of one of the bromine atoms. Computational chemists would then model the approach of the nucleophile to the acetophenone (B1666503) derivative.

The process typically involves:

Geometry Optimization: The initial structures of the reactant(s) and product(s) are optimized to find their lowest energy conformations.

Transition State Search: Various algorithms are used to locate the transition state structure connecting the reactants and products. This is often the most challenging part of the calculation.

Frequency Calculation: Once a potential transition state is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Illustrative Example: Nucleophilic Aromatic Substitution

Let's consider a hypothetical nucleophilic aromatic substitution (SNAr) reaction on this compound, where a nucleophile (e.g., methoxide, CH₃O⁻) displaces the bromine atom at the 4'-position. The reaction would proceed through a high-energy intermediate known as a Meisenheimer complex.

Computational studies would aim to calculate the energies of the reactants, the Meisenheimer complex (which in this case would be an intermediate), the transition states leading to and from this complex, and the final products.

Table 1: Hypothetical Calculated Energies for the SNAr Reaction of this compound with Methoxide

| Species | Description | Relative Energy (kcal/mol) |

| This compound + CH₃O⁻ | Reactants | 0.0 |

| TS1 | First Transition State | +15.2 |

| Meisenheimer Complex | Intermediate | -5.8 |

| TS2 | Second Transition State | +18.5 |

| 2'-Bromo-3'-fluoro-4'-methoxyacetophenone + Br⁻ | Products | -10.3 |

Note: The data in this table is purely illustrative and does not represent the results of actual calculations.

Illustrative Example: Reduction of the Carbonyl Group

Another common reaction is the reduction of the ketone to a secondary alcohol. This can be modeled using a hydride source, such as a borohydride (B1222165) ion (BH₄⁻). The reaction pathway would involve the approach of the hydride to the carbonyl carbon.

Table 2: Hypothetical Calculated Energies for the Reduction of this compound

| Species | Description | Relative Energy (kcal/mol) |

| This compound + BH₄⁻ | Reactants | 0.0 |

| Transition State | Hydride attack on carbonyl | +12.7 |

| 1-(2',4'-Dibromo-3'-fluorophenyl)ethanol + BH₃ | Products | -25.1 |

Note: The data in this table is purely illustrative and does not represent the results of actual calculations.

This hypothetical data indicates that the reduction is a thermodynamically favorable process with a moderate activation energy.

By performing such calculations for various potential reactions, a comprehensive picture of the chemical reactivity of this compound can be built. This theoretical framework is invaluable for designing synthetic routes and for understanding the fundamental chemical properties of halogenated acetophenone derivatives.

Design and Synthesis of Novel Derivatives and Analogs of 2 ,4 Dibromo 3 Fluoroacetophenone

Modification of the Aromatic Ring System

The dibromo-fluoro-substituted phenyl ring of 2',4'-Dibromo-3'-fluoroacetophenone offers multiple sites for further functionalization. The existing bromine atoms can be strategically utilized in cross-coupling reactions, or additional substituents can be introduced through electrophilic aromatic substitution, guided by the directing effects of the existing groups.

Introduction of Additional Halogen Atoms (e.g., Trichlorinated Derivatives)

The introduction of further halogen atoms, such as chlorine, onto the aromatic ring of this compound would lead to polyhalogenated derivatives. The synthesis of such compounds would likely proceed via electrophilic chlorination. Given the electron-withdrawing nature of the acetyl, bromo, and fluoro substituents, the aromatic ring is deactivated, necessitating forcing reaction conditions. The regioselectivity of the chlorination would be influenced by the combined directing effects of the existing substituents. The acetyl group is a meta-director, while the halogens are ortho-, para-directing, yet deactivating. The fluorine at the 3'-position and the bromine at the 4'-position would likely direct an incoming electrophile to the 5' and 6' positions.

A plausible synthetic approach would involve the use of a potent chlorinating agent, such as chlorine gas in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction would likely require elevated temperatures to overcome the deactivation of the ring. The expected major product would be the 5'-chloro derivative, with the potential for the formation of di- and trichlorinated products under more stringent conditions.

Table 1: Proposed Trichlorinated Derivatives of this compound and Hypothesized Spectroscopic Data

| Compound Name | Structure | Hypothesized ¹H NMR (δ, ppm) | Hypothesized ¹³C NMR (δ, ppm) | Hypothesized ¹⁹F NMR (δ, ppm) |

| 2',4'-Dibromo-5'-chloro-3'-fluoroacetophenone | Aromatic H at ~8.0-8.2 (s) | C=O at ~190; Aromatic carbons at ~110-145 | Singlet at ~ -105 to -115 | |

| 2',4'-Dibromo-6'-chloro-3'-fluoroacetophenone | Aromatic H at ~7.8-8.0 (s) | C=O at ~190; Aromatic carbons at ~110-145 | Singlet at ~ -100 to -110 | |

| 2',4'-Dibromo-5',6'-dichloro-3'-fluoroacetophenone | No aromatic H | C=O at ~190; Aromatic carbons at ~115-150 | Singlet at ~ -95 to -105 |

Note: The spectroscopic data presented are hypothetical and are based on known chemical shifts for similar polyhalogenated aromatic compounds. Actual values would need to be determined experimentally.

Incorporation of Alkyl, Aryl, or Heteroaromatic Moieties

The bromine atoms on the aromatic ring serve as excellent handles for the introduction of carbon-based substituents through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govwikipedia.org This reaction allows for the formation of C-C bonds between the aromatic ring and a wide variety of organoboron reagents. nih.gov

The selective functionalization of one bromine atom over the other could potentially be achieved by carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and temperature. The bromine at the 4'-position might exhibit different reactivity compared to the one at the 2'-position due to steric and electronic effects.

For the introduction of alkyl groups , a Suzuki-Miyaura coupling could be employed using alkylboronic acids or their esters. For instance, reaction with methylboronic acid in the presence of a suitable palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ would be expected to yield a methyl-substituted derivative. wikipedia.org

The introduction of aryl moieties can be readily achieved by reacting this compound with an arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) under standard Suzuki-Miyaura conditions. ijarsct.co.in This would lead to the synthesis of biaryl structures.

Similarly, heteroaromatic moieties can be incorporated by using heteroarylboronic acids (e.g., pyridine-3-boronic acid, thiophene-2-boronic acid). This approach opens up a vast chemical space for creating novel compounds with potentially interesting electronic and biological properties.

Table 2: Proposed Aryl and Heteroaromatic Derivatives via Suzuki-Miyaura Coupling

| Derivative Type | Reagent | Proposed Product |

| Aryl | Phenylboronic acid | 2'-Bromo-3'-fluoro-4'-phenylacetophenone |

| Aryl | 4-Methoxyphenylboronic acid | 2'-Bromo-3'-fluoro-4'-(4-methoxyphenyl)acetophenone |

| Heteroaromatic | Pyridine-3-boronic acid | 2'-Bromo-3'-fluoro-4'-(pyridin-3-yl)acetophenone |

| Heteroaromatic | Thiophene-2-boronic acid | 2'-Bromo-3'-fluoro-4'-(thiophen-2-yl)acetophenone |

Functionalization of the Acetyl Side Chain

The acetyl group provides another reactive site for the derivatization of this compound. Modifications at the alpha-carbon or extension of the side chain can lead to a diverse range of new compounds.

Alpha-Functionalization (e.g., gem-Dibromination of the Alpha-Carbon)

The α-carbon of the acetyl group is susceptible to halogenation under various conditions. While α-monobromination is a common transformation for ketones, achieving gem-dibromination requires specific reagents and reaction conditions. The reaction typically proceeds via an enol or enolate intermediate.

To achieve gem-dibromination of this compound, one could employ an excess of a brominating agent such as bromine (Br₂) in an acidic medium like acetic acid. The initial monobromination would be followed by a second bromination at the same α-carbon. Alternatively, reagents like N-bromosuccinimide (NBS) in the presence of a catalyst could be utilized, with the stoichiometry of NBS being crucial for achieving dibromination.

The resulting α,α-dibromoacetophenone derivative would be a highly reactive intermediate, suitable for further synthetic transformations, such as the synthesis of heterocycles.

Chain Extension and Homologation Reactions

Extending the length of the acetyl side chain can be accomplished through various classical organic reactions.

One common method for a one-carbon homologation of a ketone is the Wittig reaction . wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This involves the reaction of the ketone with a phosphorus ylide. For instance, reaction with methoxymethylenetriphenylphosphine followed by hydrolysis of the resulting enol ether would yield the homologous aldehyde. This aldehyde could then be further functionalized.

Another powerful method for homologation is the Arndt-Eistert reaction . wikipedia.orgorganic-chemistry.orgucla.edunrochemistry.comlibretexts.org This multi-step sequence typically starts from a carboxylic acid, which can be generated from the acetophenone (B1666503) via haloform reaction followed by acidification. The resulting carboxylic acid is converted to its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. A subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol) yields the homologated carboxylic acid or ester. wikipedia.orgorganic-chemistry.orglibretexts.org

Synthesis of Hybrid Molecules with Diverse Structural Motifs

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. This compound can serve as a building block for the synthesis of such hybrid molecules.

A common approach involves the synthesis of chalcones , which are α,β-unsaturated ketones. These can be prepared via a Claisen-Schmidt condensation between this compound and a variety of aromatic or heteroaromatic aldehydes. ijarsct.co.inrsc.orgnih.govresearchgate.netjetir.org The resulting chalcones possess a flexible backbone and multiple sites for further functionalization.

Another important class of hybrid molecules are those containing heterocyclic rings . The α-bromoacetyl group, which can be readily introduced onto the side chain of the starting material, is a key precursor for the synthesis of various heterocycles. For example, reaction of an α-bromoacetophenone derivative with thiourea (B124793) or thioamides can lead to the formation of thiazole (B1198619) rings. mdpi.comorientjchem.orgnih.govresearchgate.netmdpi.com

Similarly, reaction with hydrazine (B178648) derivatives can be used to construct pyrazole (B372694) rings. nih.govgalchimia.comrjptonline.orgnih.govbiotech-spain.com The specific substitution pattern on the resulting pyrazole would depend on the nature of the hydrazine and the reaction conditions employed.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Compounds

The structural framework of 2',4'-Dibromo-3'-fluoroacetophenone is particularly well-suited for the synthesis of diverse heterocyclic compounds. The α-bromo ketone functionality provides a reactive site for cyclization reactions, leading to the formation of various ring systems.

Synthesis of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis, a classic and widely utilized method for constructing the thiazole ring, is a primary application for α-haloketones like this compound. synarchive.comchemhelpasap.comorganic-chemistry.org This reaction involves the condensation of an α-haloketone with a thioamide-containing compound. nih.gov

In a typical reaction, this compound would be reacted with a thioamide, such as thiourea (B124793) or a substituted thiourea, to yield a 2-aminothiazole (B372263) derivative. The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com The general scheme for the Hantzsch synthesis is presented below:

General Reaction Scheme for Hantzsch Thiazole Synthesis:

α-haloketone + Thioamide → Thiazole Derivative + H₂O + HX

Research on analogous compounds, such as 2-bromo-4-fluoroacetophenone, has demonstrated the successful synthesis of fluorophenyl-based thiazoles using this method. nih.gov These derivatives have been investigated for various biological activities. Similarly, 2-bromo-3'-fluoroacetophenone is known to react with thiourea in refluxing ethanol (B145695) to produce thiazole derivatives. ossila.com Given these precedents, this compound is a highly viable substrate for creating novel, highly substituted thiazole compounds with potential applications in medicinal chemistry and materials science.

Table 1: Examples of Reagents for Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Thiourea | 2-Amino-4-(2,4-dibromo-3-fluorophenyl)thiazole |

| This compound | Substituted Thioamides | 2-Substituted-4-(2,4-dibromo-3-fluorophenyl)thiazole |

Synthesis of Pyrazine (B50134) Derivatives

Pyrazine rings, which are core structures in many pharmaceuticals and functional materials, can be synthesized from α-haloketones. A common method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. This compound can be a precursor to the necessary dicarbonyl species or can react directly in some synthetic routes.

A notable application is the reaction of the closely related 2-bromo-3'-fluoroacetophenone with ortho-phenylenediamine derivatives to yield pyrazine derivatives. ossila.com This reaction provides a direct pathway to highly substituted pyrazines. The resulting iridium-pyrazine complexes from these syntheses have been shown to exhibit phosphorescence, indicating their potential in materials science, particularly for developing new emitting materials. ossila.com

The general reaction involves the condensation of two molecules of the α-haloketone with a diamine, often followed by oxidation to form the aromatic pyrazine ring.

Synthesis of 1,2,4-Triazole-based Systems

The 1,2,4-triazole (B32235) moiety is a key component in many biologically active compounds. scispace.comfrontiersin.org The synthesis of these systems can be achieved from α-haloketones like this compound. A plausible synthetic route involves the reaction of the α-bromo ketone with a hydrazine (B178648) derivative, such as a hydrazide or a thiocarbohydrazide.

For example, reaction with a hydrazide (R-CO-NH-NH₂) could initially form a hydrazone intermediate. Subsequent intramolecular cyclization with the elimination of water and hydrogen bromide would lead to the formation of the 1,2,4-triazole ring. Various synthetic methods have been developed for 1,2,4-triazoles, highlighting the versatility of starting materials and reaction conditions. nih.govresearchgate.netnih.gov The presence of the dibromo-fluorophenyl moiety would impart specific physicochemical properties to the resulting triazole systems, making them interesting candidates for further investigation.

Precursors for Advanced Organic Materials

The reactivity of this compound also extends to the synthesis of precursors for advanced organic materials with potential applications in optics and electronics.

Synthesis of Pyridinium (B92312) Ylides for Material Science Applications

Pyridinium ylides are versatile intermediates in organic synthesis, particularly for the construction of N-heterocycles. researchgate.net These ylides can be generated from pyridinium salts, which are readily prepared by the reaction of a pyridine (B92270) with an α-haloketone. nih.gov Therefore, this compound can serve as a precursor for generating a highly functionalized pyridinium ylide.

The reaction of this compound with pyridine would yield the corresponding N-(2-(2,4-dibromo-3-fluorophenyl)-2-oxoethyl)pyridinium bromide salt. In the presence of a base, this salt is deprotonated to form the pyridinium ylide. These ylides are known to participate in various cycloaddition reactions, leading to the synthesis of complex heterocyclic frameworks like indolizines and dihydrofurans. organic-chemistry.orgresearchgate.netresearchgate.net The resulting complex molecules are of interest in materials science due to their potential photophysical and electronic properties. The broad applications of pyridinium salts and their corresponding ylides in materials science have been well-documented. rsc.org

Table 2: Formation and Reaction of Pyridinium Ylides

| Step | Reactants | Intermediate/Product | Application |

|---|---|---|---|

| 1 | This compound, Pyridine | N-(2-(2,4-dibromo-3-fluorophenyl)-2-oxoethyl)pyridinium bromide | Ylide Precursor |

| 2 | Pyridinium salt, Base | Pyridinium Ylide | Reactive Intermediate |

Development of Chalcone (B49325) Derivatives for Optical Materials

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that have garnered significant attention for their nonlinear optical (NLO) properties. nih.gov The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde. wikipedia.org

This compound can be employed as the ketone component in this condensation. Reaction with various substituted benzaldehydes would yield a library of novel chalcone derivatives. The presence of the heavy bromine atoms and the electronegative fluorine atom on one of the aryl rings is expected to significantly influence the electronic properties and the crystal packing of the resulting chalcones, which are critical factors for determining their NLO activity. nih.govresearchgate.net The general reaction is as follows:

General Reaction Scheme for Chalcone Synthesis:

This compound + Ar-CHO → (E)-1-(2,4-dibromo-3-fluorophenyl)-3-arylprop-2-en-1-one + H₂O

The resulting chalcones can be investigated for their third-order NLO properties, which are crucial for applications in optical switching, optical limiting, and other photonic devices.

Creation of Acetyl-Functionalized Carbazole (B46965) Derivatives

Carbazole derivatives are a critical class of compounds known for their excellent photophysical and electronic properties, leading to their use in organic light-emitting diodes (OLEDs), solar cells, and as host materials for phosphorescent emitters. The acetyl group is a useful handle for further functionalization.

While direct synthesis of acetyl-functionalized carbazoles from this compound is a specialized process, the methodology can be inferred from similar halogenated acetophenones. A plausible and powerful strategy involves a tandem cross-coupling/SNAr (Nucleophilic Aromatic Substitution) approach. ossila.com In this method, one of the bromine atoms (typically the one at the 4'-position, which is more activated) can undergo a Suzuki or Buchwald-Hartwig cross-coupling reaction. For instance, a Suzuki coupling with an appropriately substituted boronic acid could be followed by an intramolecular SNAr reaction, where the nitrogen of a strategically placed amine displaces the second bromine atom to form the carbazole ring system. The presence of the fluorine atom can further modulate the electronic properties of the final carbazole derivative. ossila.com

Components in Phosphorescent Complexes (e.g., Iridium-Pyrazine Derivatives)

Phosphorescent metal complexes, particularly those of iridium(III), are crucial for high-efficiency OLED displays. nih.gov The color and efficiency of these emitters can be finely tuned by modifying the ligands attached to the metal center. This compound serves as a valuable starting material for synthesizing the ligands themselves.

A related compound, 2-Bromo-3′-fluoroacetophenone, is known to react with ortho-phenylenediamine derivatives to yield pyrazine-based ligands. ossila.com The resulting pyrazines can then be used to form highly phosphorescent iridium complexes. By extension, this compound can be first α-brominated at the acetyl group's methyl position and then condensed with a diamine to form a substituted pyrazine. This pyrazine ligand, bearing the dibromo-fluorophenyl moiety, can then be complexed with an iridium center. The heavy bromine atoms and the electron-withdrawing fluorine atom on the phenyl ring are expected to significantly influence the photophysical properties of the resulting iridium complex, such as its emission wavelength and quantum yield, due to spin-orbit coupling and modification of the ligand's frontier molecular orbitals. nih.govossila.com

Intermediates for Specialty Chemical Production

The reactivity of the ketone and the halogenated aromatic ring makes this compound a key intermediate in the multi-step synthesis of various specialty chemicals, including those with potential biological activity.

Synthesis of Competitive Enzyme Inhibitors (e.g., Aromatase Inhibitors)

Aromatase is a crucial enzyme in the biosynthesis of estrogens and a key target for the treatment of hormone-dependent breast cancer. nih.govnih.gov Many aromatase inhibitors are heterocyclic compounds. This compound can serve as a precursor for various heterocyclic scaffolds with potential enzyme inhibitory activity.